2-({1-[1-(4-fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one
Description
Properties
IUPAC Name |
2-[[1-[1-(4-fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O2/c24-19-6-4-18(5-7-19)23(10-11-23)22(29)26-12-8-16(9-13-26)15-27-21(28)14-17-2-1-3-20(17)25-27/h4-7,14,16H,1-3,8-13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKINDLVVGWYALG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=O)N(N=C2C1)CC3CCN(CC3)C(=O)C4(CC4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({1-[1-(4-fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure incorporates multiple functional groups that may contribute to various biological activities.
Chemical Structure and Properties
The compound features:
- Piperidine Ring : Provides basic nitrogen functionality.
- Cyclopropanecarbonyl Group : Enhances reactivity through the carbonyl moiety.
- 4-Fluorophenyl Group : Imparts electronic effects that can influence biological interactions.
- Cyclopenta[c]pyridazinone Core : A bicyclic structure that may exhibit unique pharmacological properties.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The carbonyl group can participate in nucleophilic addition reactions, while the piperidine nitrogen may act as a nucleophile in substitution reactions. The structural diversity allows for potential interactions with various biological pathways.
Enzyme Inhibition Studies
Recent studies have focused on the enzyme inhibitory properties of related compounds, particularly their interaction with monoamine oxidase (MAO) enzymes:
- MAO-A and MAO-B Inhibition : Compounds with similar structures have shown significant inhibition of MAO-B with IC50 values as low as 0.013 µM. The presence of fluorine and other substituents has been shown to enhance this activity .
Case Studies and Experimental Data
- Cytotoxicity Testing : Various derivatives have been tested for cytotoxic effects using cell lines such as L929. For instance, derivatives similar to the target compound demonstrated varying degrees of cytotoxicity, indicating potential therapeutic applications in oncology .
- Binding Affinity Studies : Molecular docking simulations have elucidated binding modes to MAO-A and MAO-B. Specific interactions between the compound's functional groups and enzyme active sites were identified, suggesting a strong affinity that could be leveraged for drug design .
Data Tables
Here is a summary of relevant biological activity data for similar compounds:
| Compound Name | IC50 (µM) | Target Enzyme | Notes |
|---|---|---|---|
| Compound T6 | 0.013 | MAO-B | Most potent inhibitor identified |
| Compound T3 | 27.05 | Cytotoxicity | Significant cell death at higher concentrations |
| Compound T12 | 120.6 | Cytotoxicity | Lower toxicity compared to T3 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclopenta[c]pyridazinone Derivatives
The cyclopenta[c]pyridazinone core is a hallmark of several bioactive compounds. For example:
Key Observations:
- Roluperidone shares the 4-fluorophenyl group but replaces the pyridazinone with an isoindolone ring, demonstrating how core modifications alter therapeutic targets (antipsychotic vs. inferred neuropharmacological activity) .
Piperidine and Cyclopropanecarbonyl Derivatives
Piperidine derivatives bearing cyclopropanecarbonyl groups are common in medicinal chemistry. Notable examples include:
Key Observations:
- Compound 42 () utilizes a similar cyclopropanecarbonyl-piperidine linkage but incorporates a pyrazol-5-one core, highlighting structural versatility in kinase inhibitor design .
Fluorophenyl-Substituted Analogues
The 4-fluorophenyl group is a critical pharmacophore in multiple drug candidates:
Key Observations:
- The 4-fluorophenyl group in the target compound and 1-(4-Fluorophenyl)-1H,4H,5H,6H-cyclopenta[C]pyrazol-3-amine Hydrochloride enhances membrane permeability and target engagement, though their cores (pyridazinone vs. pyrazole) dictate divergent therapeutic applications .
- The pyrazole derivative () demonstrates crystallographic stability, a property that may extend to the target compound’s piperidine-cyclopropanecarbonyl moiety .
Q & A
Q. What are the common synthetic routes and critical reaction conditions for synthesizing this compound?
The synthesis typically involves multi-step reactions, including cyclopropane ring formation, piperidine coupling, and pyridazinone core assembly. Key steps may include:
- Cyclopropanation : Reacting 4-fluorophenylacetyl chloride with a cyclopropane precursor under controlled pH and temperature to form the cyclopropanecarbonyl moiety .
- Piperidine Functionalization : Coupling the cyclopropane intermediate to a piperidine derivative via nucleophilic acyl substitution, often using catalysts like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) .
- Pyridazinone Core Assembly : Cyclocondensation of hydrazine derivatives with diketones or ketones under reflux in solvents like ethanol or DMF . Purification often employs column chromatography or recrystallization from methanol/chloroform mixtures .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify substituent positions and cyclopropane geometry .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
- Chromatography : HPLC or TLC to assess purity (>95% is typical for research-grade material) .
- X-ray Crystallography : For resolving crystal packing and hydrogen-bonding interactions in solid-state studies .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorophenyl, cyclopropane) influence target binding and selectivity?
- The 4-fluorophenyl group enhances lipophilicity and π-π stacking with aromatic residues in target proteins (e.g., enzymes or GPCRs). Its electronegativity may also stabilize hydrogen bonds .
- The cyclopropane ring introduces conformational rigidity, potentially reducing off-target interactions. Comparative studies with non-cyclopropane analogs show reduced bioactivity, suggesting its role in maintaining pharmacophore geometry .
- Piperidine linkage : Modifications here alter pharmacokinetics; N-methylation improves blood-brain barrier penetration in neuroactive analogs .
Q. What strategies address low aqueous solubility and metabolic instability during lead optimization?
- Solubility Enhancement : Co-solvent systems (e.g., PEG-400/water) or salt formation (e.g., hydrochloride salts) .
- Metabolic Stability : Introducing electron-withdrawing groups (e.g., fluorine) to resist CYP450-mediated oxidation. Deuterium isotope effects at labile positions can also prolong half-life .
- Prodrug Approaches : Esterification of the pyridazinone carbonyl group to improve bioavailability, with enzymatic cleavage in vivo .
Q. How can researchers resolve contradictory data in receptor binding assays?
- Orthogonal Assays : Validate results using SPR (surface plasmon resonance) for binding kinetics and ITC (isothermal titration calorimetry) for thermodynamic profiling .
- Molecular Dynamics Simulations : Model compound-receptor interactions to identify false positives caused by assay-specific artifacts (e.g., fluorescence interference) .
- Structural Analogs : Compare activity with compounds sharing the pyridazinone-piperidine scaffold but differing in substituents (e.g., 4-chlorophenyl vs. 4-fluorophenyl) to isolate critical pharmacophoric elements .
Methodological Considerations
Q. What are best practices for scaling up synthesis without compromising yield?
- Batch vs. Flow Chemistry : Flow systems improve heat transfer and mixing for exothermic cyclopropanation steps .
- Catalyst Optimization : Transition from homogeneous catalysts (e.g., palladium) to heterogeneous systems (e.g., immobilized Pd/C) for easier recovery .
- In-line Analytics : Use FTIR or Raman spectroscopy to monitor reaction progress and identify intermediates .
Q. How to design a structure-activity relationship (SAR) study for this compound?
- Core Modifications : Synthesize analogs with pyridazine replaced by pyrimidine or triazine to assess scaffold flexibility .
- Substituent Scanning : Systematically vary the fluorophenyl group (e.g., chloro, methoxy) and cyclopropane ring size (e.g., cyclobutane) .
- Biological Testing : Prioritize assays relevant to hypothesized targets (e.g., kinase inhibition, serotonin receptor binding) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
